molecular formula C24H26ClNO5 B15291476 Flavoxate N-Oxide Hydrochloride

Flavoxate N-Oxide Hydrochloride

Cat. No.: B15291476
M. Wt: 443.9 g/mol
InChI Key: WQGSUWJXTCWMLF-UHFFFAOYSA-N
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Description

Flavoxate N-Oxide Hydrochloride is a derivative of Flavoxate, a compound known for its antispasmodic properties. It is primarily used in the treatment of urinary bladder spasms and other related conditions. The compound is characterized by its ability to relax smooth muscles, which is beneficial in alleviating symptoms such as dysuria, urgency, and nocturia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flavoxate N-Oxide Hydrochloride involves the oxidation of Flavoxate. The reaction typically requires an oxidizing agent such as hydrogen peroxide or a peracid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperidine ring to form the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Flavoxate N-Oxide Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction in its synthesis.

    Reduction: Can be reduced back to Flavoxate under specific conditions.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: this compound.

    Reduction: Flavoxate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Flavoxate N-Oxide Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its effects on smooth muscle cells and its potential therapeutic applications.

    Medicine: Investigated for its efficacy in treating urinary disorders and its pharmacokinetics.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Flavoxate N-Oxide Hydrochloride exerts its effects by relaxing smooth muscles in the urinary tract. It acts as a competitive antagonist at muscarinic receptors, reducing the tonus of smooth muscle and alleviating symptoms of bladder spasms. The compound may also have local anesthetic properties, contributing to its therapeutic effects.

Comparison with Similar Compounds

Flavoxate N-Oxide Hydrochloride is unique compared to other similar compounds due to its specific N-oxide functional group, which enhances its solubility and stability. Similar compounds include:

    Flavoxate: The parent compound, used for similar therapeutic purposes.

    Oxybutynin: Another antispasmodic used in the treatment of overactive bladder.

    Tolterodine: A muscarinic receptor antagonist used for urinary incontinence.

This compound stands out due to its unique chemical structure and enhanced pharmacological properties.

Properties

Molecular Formula

C24H26ClNO5

Molecular Weight

443.9 g/mol

IUPAC Name

2-(1-oxidopiperidin-1-ium-1-yl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C24H25NO5.ClH/c1-17-21(26)19-11-8-12-20(23(19)30-22(17)18-9-4-2-5-10-18)24(27)29-16-15-25(28)13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H

InChI Key

WQGSUWJXTCWMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC[N+]3(CCCCC3)[O-])C4=CC=CC=C4.Cl

Origin of Product

United States

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